molecular formula C10H18N2O3 B6235628 tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate CAS No. 2768326-14-1

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B6235628
CAS No.: 2768326-14-1
M. Wt: 214.3
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Description

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl group, a methyl group, and a pyrrolidinone ring, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

2768326-14-1

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-oxopyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohols .

Scientific Research Applications

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a methyl group, and a pyrrolidinone ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

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